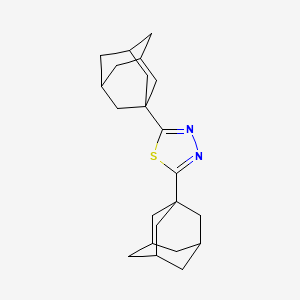

2,5-di-1-adamantyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(1-adamantyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2S/c1-13-2-15-3-14(1)8-21(7-13,9-15)19-23-24-20(25-19)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPHOCVCENPQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the structure of 2,5-di-1-adamantyl-1,3,4-thiadiazole. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Assigning Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, due to its symmetrical nature with two identical adamantyl groups attached to the 1,3,4-thiadiazole (B1197879) core, a simplified spectrum is anticipated.

In the ¹H NMR spectrum, the protons of the adamantyl cages would be expected to produce a set of characteristic signals. Given the free rotation around the C-C single bonds, the protons on the adamantyl groups would likely appear as multiplets in the upfield region of the spectrum, typically between δ 1.8 and 2.2 ppm. The exact chemical shifts would be influenced by the electron-withdrawing nature of the thiadiazole ring.

The ¹³C NMR spectrum provides a more detailed map of the carbon skeleton. The carbons of the 1,3,4-thiadiazole ring are expected to resonate at a significantly downfield region, generally between δ 160 and 170 ppm, due to their attachment to electronegative nitrogen and sulfur atoms. nih.gov The adamantyl carbons would exhibit four distinct signals, corresponding to the four unique carbon environments in the adamantyl cage. These would typically appear in the range of δ 28 to 45 ppm. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 1.8 - 2.2 | Multiplets | Adamantyl CH, CH₂ |

| ¹³C | ~ 160 - 170 | Singlet | C2 and C5 of thiadiazole |

| ¹³C | ~ 28 - 45 | Multiple signals | Adamantyl carbons |

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum would be dominated by absorptions corresponding to the adamantyl C-H bonds and the C=N and C-S bonds of the thiadiazole ring.

The C-H stretching vibrations of the adamantyl groups are expected to appear in the region of 2850-3000 cm⁻¹. nih.gov The C=N stretching vibration of the thiadiazole ring typically gives a sharp absorption band in the range of 1600-1650 cm⁻¹. nih.govmdpi.com The C-S stretching vibrations are generally weaker and appear at lower wavenumbers, typically between 600 and 800 cm⁻¹. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Adamantyl C-H | 2850 - 3000 | Stretching |

| Thiadiazole C=N | 1600 - 1650 | Stretching |

| Thiadiazole C-S | 600 - 800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the 1,3,4-thiadiazole ring. The exact position of the absorption maxima (λmax) would be influenced by the adamantyl substituents. Generally, for 2,5-disubstituted 1,3,4-thiadiazoles, these transitions are observed in the ultraviolet region, typically between 250 and 350 nm. uobaghdad.edu.iq

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would likely involve the characteristic loss of the adamantyl groups. The adamantyl cation (C₁₀H₁₅⁺) is a very stable carbocation and would be expected to be a prominent peak in the mass spectrum at m/z 135. Other fragmentation pathways could involve the cleavage of the thiadiazole ring.

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, the technique remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, C-H···N, C-H···S)

No published crystallographic data for this compound could be located. Therefore, an analysis of its crystal packing and specific intermolecular interactions such as C-H···π, C-H···N, and C-H···S cannot be provided.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available in the reviewed literature. A theoretical elemental composition can be calculated from its chemical formula (C₂₂H₃₀N₂S), but experimental verification is a crucial component of compound characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 22 | 264.242 | 74.51% |

| Hydrogen | H | 1.008 | 30 | 30.240 | 8.53% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.90% |

| Sulfur | S | 32.065 | 1 | 32.065 | 9.06% |

| Total | 354.561 | 100.00% |

Note: This table is based on theoretical calculations and has not been confirmed by published experimental data.

Advanced Spectroscopic Techniques for Detailed Structural Insight

While studies on other thiadiazole derivatives employ advanced spectroscopic methods, no such specific data for this compound has been found. Therefore, a discussion on the application of techniques like 2D-NMR, mass spectrometry fragmentation analysis, or fluorescence spectroscopy for this particular compound cannot be presented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the electronic structure and properties of molecules of this size. A typical study on 2,5-di-1-adamantyl-1,3,4-thiadiazole would employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. It is expected that the 1,3,4-thiadiazole (B1197879) ring would be planar, while the adamantyl groups, with their rigid cage-like structure, would be positioned to minimize steric hindrance.

The electronic structure analysis would reveal how electrons are distributed within the molecule, providing insights into its stability and chemical nature.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S bond length (thiadiazole) | ~1.74 |

| C=N bond length (thiadiazole) | ~1.30 |

| N-N bond length (thiadiazole) | ~1.38 |

| C-C bond length (adamantyl-thiadiazole) | ~1.50 |

| C-N-N bond angle (thiadiazole) | ~114 |

| N-C-S bond angle (thiadiazole) | ~114 |

Note: These are hypothetical values based on typical geometries of similar structures and would need to be confirmed by actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3,4-thiadiazole ring, particularly the sulfur and nitrogen atoms. The LUMO would likely be distributed across the C=N-N=C framework of the thiadiazole ring. The bulky adamantyl groups would have a minimal contribution to the frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

Note: These are hypothetical values and would be determined precisely by DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the thiadiazole ring, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the adamantyl groups would exhibit a positive potential.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would help in the assignment of the experimental spectra. The adamantyl protons and carbons would have characteristic shifts, and the carbons of the thiadiazole ring would appear in the aromatic region.

IR Frequencies: The calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum. Key vibrational modes would include the C=N and N-N stretching of the thiadiazole ring and the C-H stretching of the adamantyl groups.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ2 / 2η, where μ is the electronic chemical potential.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value |

|---|---|

| Chemical Hardness (η) | ~ 2.65 eV |

| Chemical Softness (S) | ~ 0.38 eV-1 |

| Electrophilicity Index (ω) | ~ 2.75 eV |

Note: These are hypothetical values derived from the illustrative HOMO/LUMO energies.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While the adamantyl groups are rigid, their rotation around the single bond connecting them to the thiadiazole ring can be explored using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and dynamic behavior.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the preferred orientations of the adamantyl groups and the energetic barriers to their rotation. This information is crucial for understanding how the molecule might interact with its environment, such as a biological receptor or a crystal lattice. The simulations would likely show that while the adamantyl groups can rotate, certain conformations are more energetically favorable due to the minimization of steric clashes.

Molecular Docking Investigations of Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. For adamantane-thiadiazole derivatives, molecular docking studies have been instrumental in elucidating their interaction with various protein targets.

Although no specific docking studies for this compound are available, research on analogous compounds provides significant insights. For instance, a series of 5-adamantyl-1,3,4-thiadiazole derivatives were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB: 1M17). tandfonline.comresearchgate.net These studies revealed that the adamantane (B196018) moiety often anchors the molecule within hydrophobic pockets of the receptor, a role the two bulky adamantyl groups in the target compound would be exceptionally well-suited for. The thiadiazole ring and its substituents typically engage in more specific interactions, such as hydrogen bonding or π-π stacking, with key amino acid residues. researchgate.netnih.gov

For example, in a study of adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases as potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, docking simulations showed binding affinity scores ranging from -7.50 to -8.92 kcal/mol. nih.gov The adamantane group was found to interact with key active site residues, including strong hydrogen bonds with Ser170 and Tyr183. nih.gov This suggests that the adamantyl groups of this compound would likely dominate its binding through lipophilic and van der Waals interactions within a protein cavity.

Table 1: Representative Molecular Docking Data for Adamantane-Thiadiazole Derivatives

| Compound Series | Protein Target (PDB ID) | Range of Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-Adamantyl thiadiazole derivatives | EGFR (1M17) | -19.19 to -22.07 | Not specified | tandfonline.comresearchgate.net |

| Adamantane thiadiazole derivative (ATD-4) | Apoptosis inhibitor protein model | Not specified | Not specified | nih.gov |

| Adamantane-linked 1,2,4-triazole N-Mannich bases | 11β-HSD1 (4YQ) | -7.50 to -8.92 | Ser170, Tyr183, Leu126 | nih.gov |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies are regression models that correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). These models use calculated molecular descriptors—such as lipophilicity (logP), electronic properties (e.g., dipole moment), and topological indices (e.g., molecular connectivity)—to predict the properties of new compounds.

No specific QSAR or QSPR studies have been published for this compound. However, QSAR analyses of other 1,3,4-thiadiazole derivatives have established clear relationships between theoretical parameters and their activities. For example, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors found that the biological activity correlated well with descriptors related to molecular branching, the length of ring substituents, and the presence of hydrogen bond donors. tandfonline.comnih.gov It was noted that molecular polarizability was not a favorable contributor to the activity in that specific series. tandfonline.com

Another QSAR study on anticonvulsant 1,3,4-thiadiazole derivatives utilized Self-Organizing Molecular Field Analysis (SOMFA), a 3D-QSAR technique. researchgate.net This approach generates maps that show where steric and electrostatic fields positively or negatively influence the activity, providing a graphical guide for designing more potent molecules. For this compound, the two large, lipophilic adamantyl groups would yield a very high value for descriptors like logP and molecular volume. Any QSAR model would need to account for the significant steric bulk and hydrophobicity conferred by these groups, which would heavily influence its binding affinities and pharmacokinetic properties. rsc.org

Supramolecular Interactions and Noncovalent Bonding Analysis using Computational Methods

The crystal packing and stability of molecular solids are governed by a complex network of noncovalent interactions. Computational methods are essential for dissecting and quantifying these forces.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting different types of close contacts. The corresponding 2D fingerprint plot summarizes these contacts, providing a percentage contribution for each interaction type.

Table 2: Hirshfeld Surface Fingerprint Analysis of Intermolecular Contacts in Adamantane-Thiadiazole Amine Derivatives

| Compound | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|

| N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | 62.6 | 15.7 | 11.4 | 10.3 (S···H, N···C, etc.) | rsc.orgrsc.org |

| N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | 41.1 | 12.8 | 11.2 | 34.9 (F···H, S···H, C···C, etc.) | rsc.orgrsc.org |

| N-(4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | 36.5 | 11.1 | 9.4 | 43.0 (Br···H, S···H, Br···Br, etc.) | rsc.orgrsc.org |

Note: The high percentage of H···H contacts is characteristic of adamantane-containing crystal structures.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to characterize chemical bonding. rsc.org By locating bond critical points (BCPs) between atoms, one can determine the nature and strength of interactions, including weak noncovalent ones. Key parameters at the BCP include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). For closed-shell interactions (like hydrogen bonds and van der Waals forces), ρ(r) is low and ∇²ρ(r) is positive.

In the study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, QTAIM analysis was used to characterize various noncovalent interactions, such as N–H···N hydrogen bonds and C–H···H–C interactions. rsc.orgrsc.orgnih.gov The N–H···N hydrogen bond was identified as the strongest interaction, while the numerous H···H contacts were found to be closed-shell in nature and to play a significant role in stabilizing the crystal structures. nih.gov For this compound, QTAIM would be expected to reveal a dense network of weak C–H···N and C–H···S interactions involving the thiadiazole ring, alongside numerous H···H BCPs between the adamantyl groups of neighboring molecules.

Table 3: QTAIM Topological Parameters for Selected Noncovalent Interactions in an Adamantane-Thiadiazole Amine Analogue

| Interaction Type | d (Å) | ρ(r) (au) | ∇²ρ(r) (au) | Interaction Nature | Reference |

|---|---|---|---|---|---|

| N–H···N | 2.22 | 0.0215 | 0.0712 | Strong H-bond, partially covalent | rsc.org |

| C–H···H–C | 2.35 | 0.0076 | 0.0288 | Closed-shell, van der Waals | rsc.org |

| C–H···F | 2.48 | 0.0110 | 0.0435 | Closed-shell, weak H-bond | rsc.org |

Note: au refers to atomic units.

Lattice Energy Calculations and Energy Frameworks for Crystal Stability

Lattice energy is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules. wikipedia.orglibretexts.org It is a direct measure of the stability of the crystal. For molecular crystals, lattice energy is the sum of all intermolecular interaction energies. Computational methods like the PIXEL method or Density Functional Theory (DFT) with dispersion corrections are used to calculate these energies. rsc.org

Energy framework analysis provides a visual representation of the energetic architecture of a crystal, showing the relative strengths of intermolecular interactions in different directions. In studies of adamantane-containing heterocycles, energy frameworks reveal that stabilization is often achieved through a combination of electrostatic and dispersion forces. nih.gov

For the N-substituted adamantyl-thiadiazole amines, PIXEL calculations were used to determine the intermolecular interaction energies for different molecular pairs. rsc.orgrsc.org The calculations showed that N–H···N hydrogen bonding interactions provided the largest stabilizing contribution, followed by dispersion-dominated interactions between the bulky adamantyl groups. For this compound, the lattice energy would be almost entirely dictated by dispersion forces due to the large, nonpolar adamantyl surfaces, with smaller contributions from the electrostatic interactions of the central thiadiazole ring. The symmetrical, dumbbell-like shape of the molecule would likely lead to an efficient packing arrangement dominated by these dispersion forces.

Reactivity and Derivatization Chemistry of 2,5 Di 1 Adamantyl 1,3,4 Thiadiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system. This electronic characteristic generally renders the ring carbons inert toward electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation, as these reactions typically require electron-rich substrates. nih.govresearchgate.net The presence of two strongly electron-withdrawing nitrogen atoms significantly reduces the electron density at the C2 and C5 positions, making electrophilic attack at these carbons unfavorable. researchgate.net

Conversely, the electron deficiency at the C2 and C5 positions makes the 1,3,4-thiadiazole ring susceptible to nucleophilic substitution, provided a suitable leaving group is present. nih.govresearchgate.net For 2,5-di-1-adamantyl-1,3,4-thiadiazole itself, direct nucleophilic attack on the carbon atoms is not feasible as the adamantyl groups are not good leaving groups. However, if one of the adamantyl groups were replaced by a halogen, for instance, it would be readily displaced by a variety of nucleophiles. The bulky nature of the adamantyl groups would likely exert a significant steric hindrance, potentially slowing down the rate of substitution compared to less hindered 1,3,4-thiadiazoles.

Electrophilic attack can, however, occur at the ring nitrogen atoms. The nitrogen atoms possess lone pairs of electrons and can react with electrophiles, such as alkyl halides, to form quaternary 1,3,4-thiadiazolium salts. acs.org

Table 1: General Reactivity of the 1,3,4-Thiadiazole Ring

| Reaction Type | Reactivity | Explanation |

| Electrophilic Substitution on Carbon | Generally inert | Electron-deficient nature of the ring carbons. nih.govresearchgate.net |

| Nucleophilic Substitution on Carbon | Favorable (with leaving group) | Electron deficiency at C2 and C5 positions activates the ring for nucleophilic attack. nih.govresearchgate.net |

| Electrophilic Attack on Nitrogen | Favorable | Availability of lone pair electrons on the nitrogen atoms. acs.org |

Functionalization Strategies for the Adamantyl Moieties

The adamantyl moieties of this compound offer opportunities for derivatization, allowing for the modification of the compound's physical and chemical properties. The adamantane (B196018) cage is known for its thermal and chemical stability. Functionalization typically proceeds via radical or carbocationic intermediates at the tertiary bridgehead positions. nih.gov

Common strategies for the functionalization of adamantane that could be applicable to this molecule include:

Radical Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a halogen atom onto one of the tertiary carbons of the adamantyl group. This halogenated derivative can then serve as a versatile intermediate for further nucleophilic substitutions.

Oxidative Functionalization: Strong oxidizing agents can introduce hydroxyl or carbonyl groups onto the adamantane skeleton.

Giese-type Reactions: The adamantyl radical, which can be generated directly from the C-H bond, can add to electrophilic alkenes, enabling the formation of new carbon-carbon bonds. nih.gov

The presence of the thiadiazole ring might influence the regioselectivity of these reactions, although the inherent reactivity of the adamantane bridgehead positions is typically dominant.

Exploration of Tautomerism and Isomerization Pathways

For this compound, tautomerism in the traditional sense is not a significant consideration as there are no labile protons attached to the heterocyclic ring or the adamantyl groups that can readily migrate. Tautomerism in 1,3,4-thiadiazoles typically becomes relevant when substituents with mobile protons, such as amino, hydroxyl, or thiol groups, are present at the 2 or 5 positions. researchgate.netnih.govmdpi.com For instance, 2-amino-1,3,4-thiadiazole (B1665364) can exist in equilibrium with its imino tautomer. acs.org Since the adamantyl groups are attached via a stable carbon-carbon bond and lack such mobile protons, tautomeric forms are not expected for the parent compound.

Isomerization of the this compound to other thiadiazole isomers (e.g., 1,2,3- or 1,2,4-thiadiazole) would require cleavage and reformation of the heterocyclic ring. Such processes would be energetically demanding and are not typically observed under normal conditions due to the aromatic stability of the 1,3,4-thiadiazole ring.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of reactions involving the 1,3,4-thiadiazole core are generally understood.

Nucleophilic substitution at a halogen-substituted C2 or C5 position would proceed through a standard SNAr (nucleophilic aromatic substitution) mechanism. The rate of such a reaction would be influenced by the nature of the nucleophile, the leaving group, and the solvent. The steric bulk of the adamantyl group at the other position would likely decrease the reaction rate due to steric hindrance, making the approach of the nucleophile more difficult.

Kinetic studies on the quaternization of the ring nitrogens would likely show second-order kinetics, dependent on the concentration of both the thiadiazole and the electrophile. Again, the bulky adamantyl groups could sterically shield the nitrogen atoms, potentially slowing the rate of N-alkylation compared to less hindered analogs.

Table 2: Predicted Influence of Adamantyl Groups on Reaction Kinetics

| Reaction | Predicted Kinetic Effect of Adamantyl Groups | Rationale |

| Nucleophilic Substitution at C2/C5 | Rate decrease | Steric hindrance impeding the approach of the nucleophile. |

| N-Alkylation | Rate decrease | Steric shielding of the ring nitrogen atoms. |

Polymerization or Oligomerization Potential

The synthesis of polymers and oligomers containing the 1,3,4-thiadiazole ring has been explored, often to create materials with desirable thermal stability and electronic properties. researchgate.net These polymers are typically synthesized through polycondensation reactions where bifunctional monomers containing the thiadiazole unit are linked together.

For this compound to undergo polymerization, the adamantyl groups would need to be functionalized to create reactive sites for chain extension. For example, if both adamantyl groups were di-functionalized (e.g., with carboxylic acid or amino groups), polycondensation could be envisioned.

However, the immense steric bulk of the adamantyl groups would present a significant challenge to polymerization. The rigid and voluminous nature of these substituents would likely hinder the close approach of monomer units required for bond formation, leading to low degrees of polymerization or potentially favoring the formation of oligomers over high molecular weight polymers. The synthesis of oligomers of 1,3,4-thiadiazole has been reported through a stepwise approach, which could be a more feasible strategy for this sterically encumbered system. researchgate.netgavinpublishers.com Electrochemical polymerization of some 2,5-disubstituted 1,3,4-thiadiazoles has also been demonstrated, which could be another potential avenue if suitable functional groups are introduced onto the adamantyl moieties. researchgate.net

Coordination Chemistry of 2,5 Di 1 Adamantyl 1,3,4 Thiadiazole As a Ligand

Ligand Design Principles for 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a versatile building block in ligand design due to its unique electronic and structural features. researchgate.net It is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms, which can act as potential coordination sites. The design of ligands based on this scaffold is guided by several key principles:

Coordination Sites: The 1,3,4-thiadiazole ring offers multiple potential donor atoms. The two nitrogen atoms (at positions 3 and 4) and the sulfur atom (at position 1) all possess lone pairs of electrons. Coordination typically occurs through one or both of the nitrogen atoms, which are generally more basic and accessible than the sulfur atom. The sulfur atom's involvement in coordination is less common but can occur, particularly with soft metal ions.

Substituent Effects: The nature of the substituents at the 2 and 5 positions of the thiadiazole ring profoundly influences the ligand's electronic properties and coordination behavior. Electron-donating groups can enhance the basicity of the nitrogen atoms, strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can diminish it. The steric bulk of these substituents is also a critical factor, dictating the accessibility of the coordination sites and influencing the geometry of the resulting metal complexes. globethesis.com

Bridging vs. Monodentate Coordination: Depending on the reaction conditions and the nature of the metal center, 1,3,4-thiadiazole derivatives can act as either monodentate or bridging ligands. In monodentate coordination, one of the ring nitrogen atoms binds to a single metal center. As a bridging ligand, the two nitrogen atoms can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. globethesis.com

Chelation: By introducing appropriate functional groups at the 2 and/or 5 positions, 1,3,4-thiadiazole derivatives can be designed as chelating ligands. For instance, a substituent with a donor atom (e.g., a pyridyl or amino group) can coordinate to the same metal center as one of the thiadiazole nitrogen atoms, forming a stable chelate ring.

In the case of 2,5-di-1-adamantyl-1,3,4-thiadiazole , the ligand design is dominated by the presence of the two bulky adamantyl groups. These diamondoid hydrocarbon cages are known for their rigidity and significant steric hindrance. scholaris.ca This steric bulk would be expected to disfavor coordination modes that require close packing of ligands around a metal center and may promote the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals)

While the synthesis of metal complexes of this compound has not been specifically reported, we can infer the synthetic routes and characterization methods from related 2,5-disubstituted-1,3,4-thiadiazole systems. nih.goveprajournals.com The synthesis would likely involve the reaction of the pre-synthesized ligand with a suitable transition metal salt in an appropriate solvent.

The synthesis of the ligand itself, this compound, would likely follow established routes for 2,5-disubstituted-1,3,4-thiadiazoles. A plausible method involves the cyclization of a thiosemicarbazide (B42300) derivative with an adamantane-containing precursor or the reaction of adamantane-1-carbothiohydrazide with an adamantane-containing acyl chloride in the presence of a dehydrating agent.

Based on studies of other 2,5-disubstituted 1,3,4-thiadiazoles, the following coordination modes can be anticipated:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the thiadiazole nitrogen atoms. The significant steric bulk of the adamantyl groups might favor this mode, as it would minimize steric clashes between adjacent ligands.

Bridging Coordination: The ligand could act as a bridging ligand, connecting two metal centers through its two nitrogen atoms. This is a common coordination mode for 2,5-disubstituted 1,3,4-thiadiazoles and is fundamental to the formation of coordination polymers. globethesis.com The rigid and bulky nature of the adamantyl groups would dictate the distance and orientation between the metal centers in such a polymer.

The steric hindrance from the adamantyl groups would likely prevent the coordination of multiple ligands to a single metal center in a compact arrangement. This could lead to complexes with unusual geometries and lower coordination numbers. For instance, while octahedral geometries are common for many transition metal complexes, the steric demands of this ligand might favor tetrahedral or square planar geometries. nih.gov

The characterization of putative metal complexes of this compound would rely on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be a key tool to confirm the coordination of the ligand. The C=N stretching vibration of the thiadiazole ring, typically observed in the region of 1600-1650 cm⁻¹, would be expected to shift upon coordination to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its complexes in solution. The signals corresponding to the adamantyl protons and carbons would be prominent. Changes in the chemical shifts of the thiadiazole ring carbons upon coordination could provide evidence of metal-ligand bond formation.

The following table provides hypothetical spectroscopic data for this compound and a potential transition metal complex, based on data from related compounds.

| Technique | This compound (Ligand) | Hypothetical [M(this compound)₂Cl₂] |

| IR (cm⁻¹) | C=N stretch: ~1620 | Shifted C=N stretch: ~1600 |

| ¹H NMR (ppm) | Adamantyl protons: ~1.7-2.1 | Adamantyl protons: Minor shifts |

| ¹³C NMR (ppm) | Thiadiazole C2, C5: ~170 | Thiadiazole C2, C5: Shifted to ~175 |

| Adamantyl carbons: ~28, 36, 40 | Adamantyl carbons: Minor shifts |

Applications in Advanced Materials Science (Excluding pharmaceutical/biological applications related to safety or efficacy)

The unique structural features of this compound, particularly the combination of a bridging-capable heterocyclic core and bulky, rigid substituents, make it a promising candidate for applications in advanced materials science.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The use of ligands like this compound could lead to the formation of novel MOFs with interesting properties.

The following table outlines the potential properties of a MOF constructed with this ligand.

| Property | Anticipated Characteristic | Rationale |

| Porosity | High, with large pore volume | Bulky adamantyl groups create void space. |

| Surface Area | Potentially high | A well-ordered, porous structure would have a large surface area. |

| Hydrophobicity | Increased hydrophobicity of pores | The nonpolar nature of the adamantyl groups. |

| Thermal Stability | High | The inherent stability of the thiadiazole ring and the rigid adamantane (B196018) cage. |

| Structural Topology | Potentially novel topologies | The unique steric and geometric constraints of the ligand. |

Self-assembly is a process where components spontaneously organize into ordered structures. mdpi.com In coordination chemistry, the reversible formation of metal-ligand bonds drives the self-assembly of discrete supramolecular architectures or extended coordination polymers. researchgate.netnih.gov The steric information encoded in the ligands is a key determinant of the final structure.

The significant steric bulk of the adamantyl groups in this compound would be a dominant factor in its self-assembly behavior. It would likely direct the formation of specific, well-defined architectures by preventing the formation of more sterically congested isomers. This could lead to the selective formation of, for example, discrete molecular cages or specific types of coordination polymers with predictable topologies. The rigidity of the ligand would further contribute to the formation of highly ordered structures.

Electrochemical Properties of Metal Complexes

A thorough review of scientific literature reveals a notable absence of published research on the electrochemical properties of metal complexes specifically featuring the ligand this compound. Despite the interest in the coordination chemistry of substituted 1,3,4-thiadiazoles, this particular derivative with bulky adamantyl groups at the 2 and 5 positions has not been the subject of electrochemical investigation according to available scholarly articles and databases.

The electrochemical behavior of transition metal complexes is a critical aspect of their characterization, providing insights into their redox activity, electronic structure, and potential applications in areas such as catalysis, sensing, and materials science. Techniques like cyclic voltammetry are instrumental in determining the oxidation and reduction potentials of metal centers and ligands, the stability of different oxidation states, and the nature of electron transfer processes.

While studies have been conducted on the electrochemical properties of metal complexes with other 2,5-disubstituted-1,3,4-thiadiazole ligands, the unique steric and electronic effects imparted by the adamantyl substituents would likely lead to distinct electrochemical profiles. The bulky nature of the adamantyl groups could influence the coordination geometry around the metal center, which in turn would affect the redox potentials. Furthermore, the electron-donating character of the adamantyl groups would be expected to modulate the electron density on the thiadiazole ring and, consequently, the electrochemical behavior of the resulting metal complexes.

However, without experimental data from cyclic voltammetry or other electrochemical techniques for complexes of this compound, any discussion of their specific electrochemical properties would be purely speculative. Future research in this area would be necessary to elucidate the redox chemistry of these compounds and to generate the data required for a comprehensive analysis, including the compilation of detailed data tables of their electrochemical parameters.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Highly Substituted Thiadiazoles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-established, often involving the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with a thionating agent. organic-chemistry.orgmdpi.com However, the introduction of sterically demanding substituents like the 1-adamantyl group presents significant challenges, often leading to lower yields or requiring harsh reaction conditions due to steric hindrance. nih.gov Future research should focus on developing more efficient, milder, and versatile synthetic routes.

Key research avenues include:

Flow Chemistry: Continuous-flow photochemical and thermal reactions could offer enhanced control over reaction parameters, improve heat and mass transfer, and potentially increase yields and purity for the synthesis of sterically hindered thiadiazoles.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for heterocyclic synthesis, offering a potent alternative to conventional heating methods which are often slow for sterically encumbered substrates.

Catalyst Development: Exploring novel catalysts, including metal-based and organocatalysts, could facilitate the key bond-forming steps under milder conditions. For instance, developing catalysts that can overcome the steric repulsion between two adamantyl precursors would be a significant advancement.

Alternative Starting Materials: Investigation into non-traditional precursors beyond acyl hydrazides and thiosemicarbazides, such as using N-tosylhydrazones with potassium thiocyanate (B1210189) (KSCN), could provide new pathways to the thiadiazole ring that are more tolerant of bulky groups. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Substituted 1,3,4-Thiadiazoles

| Method | Precursors | Conditions | Advantages | Challenges for Bulky Substituents |

|---|---|---|---|---|

| Classical Cyclization | Carboxylic Acid + Thiosemicarbazide (B42300) | POCl3, heat | Readily available precursors | Harsh conditions, potential for low yields mdpi.com |

| From Acyl Hydrazides | Acyl Hydrazide + Thionating Agent (e.g., Lawesson's Reagent) | Reflux in solvent (e.g., Toluene) | Good functional group tolerance | Steric hindrance can impede cyclization organic-chemistry.org |

| Oxidative Cyclization | Aldehyde + Thiosemicarbazide | I2-mediated oxidation | Metal-free, scalable | Reaction efficiency may decrease with bulky aldehydes organic-chemistry.org |

| From Hydrazonoyl Halides | Hydrazonoyl Halide + Dithiocarbamate derivative | Base-mediated cyclization | Versatile for various substitutions | Precursor availability and stability clockss.orgresearchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of the formation of highly substituted thiadiazoles is crucial for optimizing synthetic protocols. Traditional offline analysis by NMR or mass spectrometry provides only snapshots of a reaction. clockss.orgnih.gov The implementation of advanced, real-time monitoring techniques would offer deeper insights.

Future research should incorporate Process Analytical Technology (PAT) tools such as:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can track the concentration changes of reactants, intermediates, and products in real-time by monitoring characteristic vibrational bands, providing valuable kinetic data without disturbing the reaction.

Reaction Calorimetry: By measuring the heat flow of the reaction in real time, researchers can understand the reaction's thermodynamic profile and identify the onset, progression, and completion of thermal events, which is critical for ensuring safety and scalability.

These methods would enable the precise determination of reaction endpoints, the identification of transient intermediates, and the development of robust kinetic models for the synthesis of 2,5-di-1-adamantyl-1,3,4-thiadiazole and its analogues.

Integration of Machine Learning and AI in Design and Synthesis of Thiadiazole Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. scielo.br For thiadiazole derivatives, ML models have already been used to predict biological activities like urease inhibition and anticancer effects based on molecular descriptors. researchgate.netresearchgate.net

Future work in this area should expand to:

Predictive Synthesis: Developing AI algorithms that can predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing novel, highly substituted thiadiazoles, thereby reducing the need for extensive empirical screening.

De Novo Design: Employing generative models to design new thiadiazole derivatives with desired properties (e.g., specific enzyme inhibitory activity, fluorescence characteristics, or self-assembly propensities). These models can explore vast chemical space to identify candidates with high potential. nih.gov

QSAR Modeling: Building more sophisticated Quantitative Structure-Activity Relationship (QSAR) models for adamantane-thiadiazole systems to precisely correlate structural features with functions like EGFR inhibition or antimicrobial activity, guiding the synthesis of more potent and selective compounds. researchgate.net

Exploration of this compound in Catalysis and Photochemistry

The adamantane (B196018) scaffold is known for its use in developing robust and sterically bulky ligands for catalysis. researchgate.net The combination of the electron-deficient thiadiazole ring and the bulky adamantyl groups in this compound suggests intriguing, yet unexplored, potential in catalysis and photochemistry.

Catalysis: The nitrogen atoms of the thiadiazole ring could act as coordination sites for metal centers. The bulky adamantyl groups could create a well-defined catalytic pocket, potentially enabling shape-selective catalysis or stabilizing highly reactive catalytic species. Research into its use as a ligand in cross-coupling reactions or other transition-metal-catalyzed processes is warranted. researchgate.net

Photochemistry: Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole (BTZ) systems, which share the thiadiazole core, have been investigated as visible-light organophotocatalysts. cityu.edu.hk The electronic properties of this compound should be investigated to determine its HOMO/LUMO energy levels, redox potentials, and photostability. It could potentially function as a novel organophotocatalyst for redox reactions, leveraging its unique steric and electronic profile.

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of the 1,3,4-thiadiazole (B1197879) ring is well-documented, but the influence of two large adamantyl substituents is not. researchgate.net Due to the low electron density at the ring carbons, electrophilic substitution is generally difficult. researchgate.net However, the bulky adamantyl groups could introduce novel reactivity.

Areas for future investigation include:

Sterically-Driven Reactivity: Investigating whether the steric compression from the adamantyl groups can be harnessed to promote unusual ring-opening or rearrangement reactions under thermal or photochemical conditions.

Host-Guest Chemistry: Exploring the adamantyl cages as potential hosts for smaller guest molecules, which could modulate the electronic properties and reactivity of the central thiadiazole ring.

Mechanistic Studies: Using computational tools like Density Functional Theory (DFT) combined with experimental data to elucidate the precise mechanisms of its formation and potential reactions. nih.gov This could reveal transition states and intermediates that are influenced by the bulky substituents.

Potential for Supramolecular Architectures and Soft Materials Research

Adamantane is a well-known building block in supramolecular chemistry due to its rigid structure and ability to form stable host-guest complexes and participate in van der Waals interactions. doi.org The combination of adamantane with a planar heterocyclic linker like 1,3,4-thiadiazole creates a molecule with high potential for constructing ordered materials. Research has shown that adamantane-thiadiazole and adamantane-triazole hybrids form intricate supramolecular networks in the solid state through various noncovalent interactions. researchgate.netnih.gov

Future research should focus on:

Crystal Engineering: Systematically studying the crystallization of this compound with various co-formers to create new cocrystals and molecular assemblies with tailored architectures.

Liquid Crystals: Investigating whether functionalized derivatives could exhibit liquid crystalline phases, where the rigid adamantyl-thiadiazole core acts as the mesogenic unit.

Porous Materials: Exploring its use as a building block for creating porous organic cages or metal-organic frameworks (MOFs). The defined geometry and rigidity of the molecule could lead to materials with high porosity and stability, suitable for gas storage or separation.

Elucidation of Structure-Function Relationships at a Fundamental Level

Derivatives of 5-(1-adamantyl)-1,3,4-thiadiazole have shown promise as anti-inflammatory agents and EGFR inhibitors for cancer therapy. johnshopkins.edu The adamantyl group is often incorporated to enhance lipophilicity and promote binding in hydrophobic pockets of target proteins. However, the precise contribution of the 2,5-disubstituted scaffold to biological activity is not fully understood.

A fundamental research goal is to elucidate these structure-function relationships through:

Systematic Analogue Synthesis: Creating a library of derivatives where the adamantyl groups are systematically replaced or modified, and the substitution pattern on the thiadiazole ring is varied.

Biophysical Techniques: Using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and thermodynamics of these molecules with their biological targets.

High-Resolution Structural Biology: Obtaining co-crystal structures of this compound or its active derivatives bound to target enzymes (e.g., EGFR). This would provide definitive insight into the specific molecular interactions (hydrogen bonds, hydrophobic contacts) that drive its biological function.

Table 2: Investigated Biological Activities of Adamantane-Thiadiazole Derivatives

| Derivative Class | Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| 5-(1-adamantyl)-1,3,4-thiadiazoles | Anti-proliferative (EGFR inhibition) | Adamantane + various substitutions at C2 | johnshopkins.edu |

| 5-(1-adamantyl)-1,3,4-thiadiazoles | Anti-inflammatory, Antimicrobial | Thione, carboxylic acid, and urea (B33335) derivatives | |

| 5-aryl-1,3,4-thiadiazol-2-amines | Anticancer (Colon, Breast) | Varied aryl groups at C5 | mdpi.com |

| Thiazole (B1198619)/Thiadiazole Hybrids | Anticancer (Estrogen Receptor) | Thiazole/Thiadiazole core | researchgate.net |

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into adamantane-substituted 1,3,4-thiadiazoles has revealed a class of compounds with significant potential in various fields of chemistry and materials science. While specific research focusing exclusively on 2,5-di-1-adamantyl-1,3,4-thiadiazole is not extensively documented in publicly available literature, key findings from closely related mono-adamantyl and other 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives provide a strong basis for understanding its likely characteristics and the methodological approaches for its synthesis.

Methodological advancements in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles generally involve the cyclization of thiosemicarbazides or the reaction of hydrazides with carbon disulfide. nih.govisres.org For adamantane-containing derivatives, a common synthetic route starts with adamantane-1-carbohydrazide (B96139), which is reacted with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the final 1,3,4-thiadiazole ring. nih.gov It is highly probable that a similar methodology, perhaps starting from adamantane-1-carbohydrazide and an adamantyl isothiocyanate or a related precursor, would be employed for the synthesis of the di-adamantylated compound.

The introduction of adamantyl moieties to heterocyclic scaffolds is known to enhance lipophilicity and can confer unique biological activities. For instance, studies on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have provided detailed insights into their crystal structures and noncovalent interactions, which are crucial for understanding their solid-state behavior and potential for designing new materials. nih.gov It has been noted that the presence of a second adamantyl group on the thiadiazole ring can increase antifungal activity against certain strains like Candida albicans. nih.gov This suggests that This compound could exhibit interesting and potentially enhanced biological properties compared to its mono-adamantylated counterparts.

Characterization of such compounds typically relies on a suite of spectroscopic and analytical techniques. Based on related structures, the expected analytical data for This compound would be as follows:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the adamantyl cage protons. |

| ¹³C NMR | Resonances for the adamantyl carbons and the C2/C5 carbons of the thiadiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=N and C-S bonds within the thiadiazole ring. |

This table represents expected data based on the analysis of structurally similar compounds.

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the lack of dedicated studies on This compound . While the synthesis and properties of mono-adamantylated and other 2,5-disubstituted thiadiazoles are documented, this specific symmetrically substituted compound remains largely unexplored in a systematic manner. nih.govnih.gov

Key research gaps include:

Definitive Synthesis and Optimization: While a synthetic route can be postulated, the optimal reaction conditions, yield, and purification methods for This compound have not been reported.

Comprehensive aracterization: Detailed spectroscopic and crystallographic data are essential for a complete understanding of its molecular structure and properties. Although the crystal structures of several mono-adamantyl thiadiazole derivatives have been analyzed, the impact of a second bulky adamantyl group on the crystal packing and supramolecular assembly is unknown. nih.govnih.gov

Exploration of Physicochemical Properties: There is no available data on its solubility, thermal stability, or electronic properties. These are fundamental parameters that would dictate its potential applications.

Investigation of Biological Activity: Based on findings for related compounds, there is a strong rationale to investigate its potential as an antimicrobial or antifungal agent. nih.govnih.gov However, no screening has been reported.

Material Science Applications: The high symmetry and lipophilic nature of the molecule suggest it could be a candidate for creating novel materials, such as organic semiconductors or components of supramolecular assemblies. This area remains completely unexplored.

A significant challenge in the synthesis and study of this compound may be its low solubility due to the two large, nonpolar adamantyl groups, which could complicate purification and characterization.

Future Outlook and Potential Impact on Fundamental Chemical Science

The future outlook for research on This compound and related poly-adamantylated heterocyclic compounds is promising and could have a considerable impact on fundamental chemical science.

Advancements in Supramolecular Chemistry: The rigid and well-defined structure of the adamantyl cage makes it an excellent building block for designing complex three-dimensional molecular architectures. The study of how two such bulky groups on a central heterocyclic core dictate crystal packing and intermolecular interactions could provide new insights into crystal engineering and the design of porous organic materials. researchgate.net

Development of Novel Materials: The unique electronic and physical properties that may arise from the combination of the electron-deficient thiadiazole ring and the bulky, insulating adamantyl groups could lead to the development of new materials with applications in electronics, such as organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs).

Probing Structure-Activity Relationships: A systematic study of This compound would provide a valuable data point for understanding structure-activity relationships in adamantane-containing bioactive compounds. It would allow for a direct comparison with its mono-adamantylated and non-adamantylated analogs, clarifying the role of the number and position of adamantyl groups on biological efficacy.

Catalysis and Coordination Chemistry: While less explored for this specific class, the nitrogen atoms in the thiadiazole ring could potentially act as ligands for metal ions, opening up possibilities in catalysis and coordination chemistry. The bulky adamantyl groups would create a unique steric environment around the metal center, potentially leading to novel catalytic activities. isres.org

In essence, This compound represents a scientifically intriguing molecule at the intersection of heterocyclic chemistry and adamantane (B196018) chemistry. Filling the existing research gaps will not only contribute to the fundamental understanding of this specific compound but also pave the way for the rational design of new functional materials and bioactive agents. The progression of research in heterocyclic chemistry is increasingly leaning towards the development of molecules with tailored properties, and this compound is a prime candidate for such focused investigation. numberanalytics.com

Q & A

Q. Optimization Tips :

- Adjust reaction temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance yield .

- Use DFT calculations to predict steric hindrance from adamantyl groups, which may necessitate prolonged reaction times (24–48 hrs) .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Identify adamantyl proton environments (δ 1.6–2.1 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- FT-IR : Confirm C-S (690 cm⁻¹) and C=N (1600 cm⁻¹) stretching vibrations .

- X-ray Diffraction : Resolve crystal packing effects caused by adamantyl bulkiness; expect triclinic or monoclinic systems with π-stacking .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) .

What experimental strategies are used to evaluate the biological activity of adamantyl-thiadiazole derivatives?

Advanced Research Question

Focus on in vitro assays for therapeutic potential:

- Antimicrobial Activity : Follow protocols from adamantyl-thiadiazole analogs, such as broth microdilution (MIC against S. aureus and E. coli) and time-kill assays .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA (IC₅₀ values) and NF-κB pathway modulation in macrophage cell lines (e.g., RAW 264.7) .

- Toxicity Profiling : Use MTT assays on HEK-293 cells to assess cytotoxicity (LD₅₀ > 100 µM recommended for further studies) .

How can computational chemistry aid in predicting the stability and reactivity of this compound?

Advanced Research Question

Leverage quantum chemical methods:

- Thermodynamic Stability : Calculate gas-phase enthalpies of formation (ΔfH°(g)) via Gaussian09 using B3LYP/6-311+G(d,p). Compare with experimental calorimetric data (e.g., sublimation enthalpies ~120 kJ/mol for methyl-thiadiazoles) .

- Reactivity Sites : Perform Fukui index analysis to identify electrophilic/nucleophilic regions. Adamantyl groups may shield the thiadiazole ring, reducing susceptibility to oxidation .

- Solubility Prediction : Use COSMO-RS to estimate logP values (predicted >4.5, indicating high hydrophobicity) .

How should researchers address contradictions in reported reactivity data for thiadiazole derivatives?

Data Contradiction Analysis

Conflicting reactivity data often arise from substituent effects or experimental conditions. For example:

- Acidity Discrepancies : While 2,5-dimercapto-1,3,4-thiadiazole has pKa₁ = -1.36, adamantyl substitution likely increases steric shielding, altering protonation behavior. Validate via potentiometric titration in DMSO/water .

- Cross-Coupling Yields : Lower yields in bulky systems (e.g., adamantyl vs. methyl) can be mitigated by optimizing catalyst systems (e.g., switch from Pd(0) to Ni(0)) .

What are the key considerations for designing analogs of this compound with enhanced bioactivity?

Advanced Research Question

Focus on structure-activity relationship (SAR) strategies:

- Substituent Modulation : Replace adamantyl with smaller groups (e.g., cyclopropyl) to improve solubility while retaining activity. Use QSAR models to predict bioactivity cliffs .

- Heteroatom Insertion : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and antimicrobial potency .

- Prodrug Design : Synthesize phosphate esters to increase aqueous solubility for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.